[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
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Overview
Description
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate is a complex organic compound with the molecular formula C20H17ClN2O3 This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a pyridinyl group, and a methyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with 3-pyridinecarboxaldehyde to form the intermediate [2-(4-chlorophenoxy)-3-pyridinyl]methanol. This intermediate is then reacted with N-(2-methylphenyl)isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[2-(4-chlorophenoxy)-2-methyl-N’-((3-pyridinylcarbonyl)oxy)propanimidamide: Another compound with a similar chlorophenoxy and pyridinyl structure.
[2-(4-chlorophenoxy)-3-pyridinyl]methyl (2-methylphenyl)carbamate: A closely related compound with slight variations in the substituent groups.
Uniqueness
[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKZXOKDMWIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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